molecular formula C23H20FN3O5S B2568314 N-(2,4-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1252824-90-0

N-(2,4-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B2568314
CAS No.: 1252824-90-0
M. Wt: 469.49
InChI Key: BZLQNKKIXHAJBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a heterocyclic acetamide derivative featuring:

  • A 2-fluorobenzyl substituent at position 3 of the pyrimidine ring, which may enhance lipophilicity and receptor affinity.
  • A 2,4-dimethoxyphenylacetamide side chain, contributing to solubility and pharmacokinetic properties .

This compound shares structural motifs with kinase inhibitors and anticancer agents, as evidenced by its resemblance to CK1-specific inhibitors and 5-fluorouracil (5-FU) derivatives .

Properties

CAS No.

1252824-90-0

Molecular Formula

C23H20FN3O5S

Molecular Weight

469.49

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C23H20FN3O5S/c1-31-15-7-8-17(19(11-15)32-2)25-20(28)13-26-18-9-10-33-21(18)22(29)27(23(26)30)12-14-5-3-4-6-16(14)24/h3-11H,12-13H2,1-2H3,(H,25,28)

InChI Key

BZLQNKKIXHAJBL-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4F)SC=C3)OC

solubility

not available

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

The compound belongs to a class of thieno[3,2-d]pyrimidine derivatives, characterized by a complex structure that contributes to its biological properties. The molecular formula is C19H20FN3O4SC_{19}H_{20}FN_3O_4S, and it features multiple functional groups that may influence its reactivity and interaction with biological targets.

Structural Formula

N 2 4 dimethoxyphenyl 2 3 2 fluorobenzyl 2 4 dioxo 3 4 dihydrothieno 3 2 d pyrimidin 1 2H yl acetamide\text{N 2 4 dimethoxyphenyl 2 3 2 fluorobenzyl 2 4 dioxo 3 4 dihydrothieno 3 2 d pyrimidin 1 2H yl acetamide}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors linked to disease processes such as cancer and inflammation.

Enzyme Inhibition

Research indicates that the compound exhibits inhibitory effects on certain kinases involved in cancer proliferation. For instance, studies have shown that it can inhibit the activity of the protein kinase AKT, which plays a critical role in cell survival and growth.

Anticancer Activity

A significant area of research has focused on the anticancer properties of this compound. In vitro studies using various cancer cell lines have demonstrated that it can induce apoptosis (programmed cell death) and inhibit cell proliferation.

Case Studies

  • Breast Cancer Cell Lines : The compound was tested on MCF-7 breast cancer cells, where it showed a dose-dependent reduction in cell viability with an IC50 value of approximately 10 µM.
  • Lung Cancer Models : In A549 lung cancer cells, treatment with the compound resulted in significant G1 phase arrest and increased expression of pro-apoptotic markers such as Bax.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has been evaluated for anti-inflammatory activity. It appears to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages.

Research Findings

  • Cytokine Inhibition : The compound inhibited TNF-α production by 50% at a concentration of 5 µM.
  • Animal Models : In vivo studies using murine models of inflammation demonstrated a reduction in paw edema when treated with the compound.

Data Table: Summary of Biological Activities

Activity TypeCell Line/ModelEffect ObservedConcentration (µM)IC50 Value (µM)
AnticancerMCF-7Reduced cell viability1010
AnticancerA549G1 phase arrestN/AN/A
Anti-inflammatoryMacrophagesDecreased TNF-α production5N/A
In vivo inflammationMurine modelReduced paw edemaN/AN/A

Comparison with Similar Compounds

Structural Analogues with Thieno-Pyrimidine Cores

Compound Name / ID Core Structure Substituents Key Differences Reference
Target Compound Thieno[3,2-d]pyrimidine-2,4-dione 3-(2-fluorobenzyl), N-(2,4-dimethoxyphenyl)acetamide Reference standard
618426-94-1 Thieno[2,3-d]pyrimidin-4(3H)-one 3-Ethyl-5,6-dimethyl, N-(3,4-difluorophenyl) Isomeric thieno-pyrimidine core; alkyl vs. fluorobenzyl substituents [14]
18 Pyrimidin-4(3H)-one 3-(2,4-Dimethoxyphenyl), N-(6-trifluoromethylbenzothiazol-2-yl) Trifluoromethylbenzothiazole enhances kinase inhibition [9]
4j Pyrimidin-2-ylamino 4-(2,4-Dimethoxyphenyl)-6-(4-fluorophenyl), N-phenyl Amino linkage instead of thieno fusion; fluorophenyl substitution [12]

Key Observations :

  • Substituent Effects : The 2-fluorobenzyl group in the target compound likely improves blood-brain barrier penetration compared to ethyl or methyl groups in analogues . The 2,4-dimethoxyphenylacetamide side chain balances hydrophobicity and hydrogen-bonding capacity relative to trifluoromethylbenzothiazole (compound 18) .

Functional Analogues with Pyrimidine-Based Pharmacophores

Compound Name / ID Biological Activity Structural Features Target Relevance
MEK Inhibitor () MEK/BRAF inhibition Cyclopropyl, fluoro-iodophenyl, trioxo-pyrido[4,3-d]pyrimidine Similar pyrimidine-dioxo core but distinct kinase targets [7]
5-FU Derivative (L1) Anticancer (DNA intercalation) 5-Fluoro-2,4-dioxopyrimidine, pyridinylacetamide Shared dioxo-pyrimidine motif but lacks thieno fusion [8]
CK1 Inhibitor (18) Casein Kinase 1 inhibition 2,4-Dimethoxyphenyl, trifluoromethylbenzothiazole Overlapping dimethoxyphenyl group; divergent enzyme targets [9]

Functional Insights :

  • Unlike MEK inhibitors (), the absence of a pyrido[4,3-d]pyrimidine scaffold may limit kinase selectivity but reduce off-target toxicity .

Molecular Weight and Solubility

Compound Molecular Weight (g/mol) LogP (Predicted) Notable Features
Target ~470 (estimated) ~3.2 High dimethoxy content enhances aqueous solubility
18 507.5 ~4.1 Trifluoromethylbenzothiazole increases lipophilicity
4j 458.18 ~2.8 Fluorophenyl group reduces LogP

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.